6-Bromofuro[3,2-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromofuro[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-5-3-7-6(9-4-5)1-2-10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFXSVJDCAIQJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626818 | |
| Record name | 6-Bromofuro[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934330-61-7 | |
| Record name | 6-Bromofuro[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromofuro[3,2-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Strategies and Methodologies for 6 Bromofuro 3,2 B Pyridine and Derivatives
Foundational Approaches to the Furo[3,2-b]pyridine (B1253681) Core
The construction of the fundamental furo[3,2-b]pyridine ring system is a prerequisite for the synthesis of its brominated analogue. Various synthetic routes have been developed, primarily focusing on the formation of the furan (B31954) ring fused to a pre-existing pyridine (B92270) moiety.
Cyclization Reactions for Furan Ring Closure
A prominent strategy for assembling the furo[3,2-b]pyridine core involves the cyclization of appropriately substituted pyridine precursors. A common and effective method is the intramolecular cyclization of 2-alkynyl-3-hydroxypyridines. This transformation can be achieved under various conditions, often catalyzed by transition metals.
For instance, a cascade reaction involving a Sonogashira coupling of a halopyridine, such as 4-hydroxy-3-iodopyridine, with a terminal alkyne, followed by an immediate 5-endo-dig cyclization, efficiently generates the furan ring. semanticscholar.org This base-induced cyclization involves the nucleophilic attack of the pyridinolic oxygen onto the alkyne moiety.
Intramolecular Carbon-Carbon and Carbon-Oxygen Bond Forming Reactions
The synthesis of furo[3,2-b]pyridines heavily relies on the intramolecular formation of a C-O bond to close the furan ring, often preceded by a C-C bond formation. A powerful one-pot method involves the sequential C-C coupling and C-O bond-forming reactions. researchgate.net This is exemplified by the palladium-catalyzed coupling of a 3-chloro-2-hydroxypyridine (B189369) with a terminal alkyne. The initial step is a Sonogashira cross-coupling, which forms a C-C bond between the pyridine ring and the alkyne. This is immediately followed by an intramolecular cyclization (C-O bond formation) to yield the 2-substituted furo[3,2-b]pyridine. researchgate.net
Another advanced approach is the palladium-catalyzed dual C-H activation of 3-phenoxypyridine (B1582220) 1-oxides, which leads to the formation of benzofuro[3,2-b]pyridine 1-oxides. acs.org This method demonstrates a sophisticated intramolecular C-C and C-O bond formation through a directed C-H activation strategy.
A summary of representative intramolecular reactions is presented in Table 1.
| Starting Materials | Reagents and Conditions | Product | Yield |
| 4-Hydroxy-3-iodopyridine and terminal alkynes | Pd catalyst, CuI, Diisopropylamine, DMF, 70 °C | 2-Substituted furo[3,2-c]pyridines | Good |
| 3-Chloro-2-hydroxypyridine and terminal alkynes | 10% Pd/C, CuI, PPh3, Et3N, EtOH, Ultrasound | 2-Substituted furo[3,2-b]pyridines | Not specified |
Nucleophilic Aromatic Substitution Followed by Ring Closure
While not always explicitly defined as a separate step, the synthesis of furo[3,2-b]pyridines from halopyridines can be mechanistically viewed as involving a process initiated by a form of nucleophilic attack. In the context of the Sonogashira coupling, the palladium-catalyzed reaction facilitates the coupling of an alkyne with a halopyridine. The subsequent intramolecular cyclization of the resulting 2-alkynyl-3-hydroxypyridine intermediate involves the nucleophilic attack of the deprotonated hydroxyl group onto the alkyne, leading to the furan ring closure. This can be considered a type of intramolecular nucleophilic addition to the activated alkyne, followed by tautomerization to the aromatic furo[3,2-b]pyridine system.
Targeted Synthesis of Brominated Furo[3,2-b]pyridine Scaffolds
The introduction of a bromine atom at the 6-position of the furo[3,2-b]pyridine core can be achieved through two primary strategies: direct bromination of a pre-formed furo[3,2-b]pyridine or by utilizing a brominated pyridine precursor in the cyclization step.
Direct Bromination of Furo[3,2-b]pyridine Precursors
The direct bromination of the furo[3,2-b]pyridine ring system would involve an electrophilic aromatic substitution. While specific literature on the direct bromination of furo[3,2-b]pyridine to yield the 6-bromo derivative is not abundant, general principles of electrophilic substitution on pyridine and furan rings can be applied. The pyridine ring is generally deactivated towards electrophilic attack, especially under acidic conditions, while the furan ring is activated. However, the precise regioselectivity would depend on the reaction conditions and the electronic nature of the substituents on the furo[3,2-b]pyridine core.
Common brominating agents used for pyridine derivatives include N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of oleum. google.com The application of such conditions to a furo[3,2-b]pyridine precursor would need to be carefully optimized to achieve selective bromination at the 6-position of the pyridine ring without undesired reactions on the furan moiety.
Incorporation of Bromine through Cyclization Strategies
A more controlled and widely applicable method for the synthesis of 6-Bromofuro[3,2-b]pyridine involves the use of a brominated pyridine starting material. This "bottom-up" approach ensures the presence and specific location of the bromine atom in the final product.
A key example of this strategy is the use of 6-bromo-substituted halopyridines in the aforementioned cyclization reactions. For instance, a 6-bromo-2-chloro-3-hydroxypyridine could be reacted with a terminal alkyne under Sonogashira coupling conditions, followed by intramolecular cyclization, to directly afford a 6-bromo-2-substituted-furo[3,2-b]pyridine. This approach leverages the well-established methodologies for furo[3,2-b]pyridine synthesis while incorporating the desired bromine substituent from the outset.
An analogous strategy has been demonstrated in the Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes. soton.ac.uk Although the primary goal of this study was not the synthesis of furo[3,2-b]pyridines, it highlights the feasibility of using 6-bromopyridine derivatives in C-C bond-forming reactions that are foundational to subsequent cyclization steps for building the fused furan ring.
A representative reaction scheme for this approach is detailed in Table 2.
| Starting Materials | Reagents and Conditions | Intermediate Product |
| 6-Bromo-3-fluoro-2-cyanopyridine and terminal alkynes | Pd(PPh3)4, CuI, THF/Et3N, Room Temperature | 6-Alkynyl-3-fluoro-2-cyanopyridines |
These intermediates, containing the 6-bromo substituent, are poised for further transformations to construct the fused furan ring, thereby yielding the this compound scaffold.
Convenient Routes to Functionalized 3-Amino-6-bromofuro[3,2-b]pyridine-2-carboxamides
A convenient route for the synthesis of functionalized 3-aminofuro[3,2-b]pyridine-2-carboxamides can be adapted from methodologies developed for the analogous thieno[2,3-b]pyridine (B153569) series. nih.govnih.gov The general strategy involves a multi-step sequence starting from a readily available substituted pyridine precursor.
The synthesis commences with a 5-bromo-2-hydroxypyridine (B85227) derivative, which is first converted to the corresponding 2-alkoxy-5-bromo-3-cyanopyridine. This transformation is typically achieved by Williamson ether synthesis, where the hydroxyl group is alkylated, for instance, with ethyl bromoacetate, followed by dehydration of the resulting acid to the nitrile. The crucial step in forming the fused furo[3,2-b]pyridine ring system is an intramolecular cyclization. This is often accomplished by treating the 2-alkoxy-3-cyanopyridine with a base, such as sodium ethoxide, which facilitates the ring closure to form the furo[3,2-b]pyridine core.
Once the this compound scaffold is in place, the introduction of the 3-amino and 2-carboxamide (B11827560) functionalities can be achieved through a Thorpe-Ziegler type reaction. For example, treatment of a 6-bromo-3-cyanofuro[3,2-b]pyridine precursor with an N-substituted 2-chloroacetamide (B119443) in the presence of a base like potassium hydroxide (B78521) can lead to the formation of the desired 3-amino-6-bromofuro[3,2-b]pyridine-2-carboxamides. nih.gov This method allows for the introduction of various substituents on the amide nitrogen, providing a diverse range of functionalized products.
A representative synthetic scheme is outlined below:
Scheme 1: General Synthetic Route to 3-Amino-6-bromofuro[3,2-b]pyridine-2-carboxamides
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 5-Bromo-2-hydroxypyridine | 1. BrCH₂CO₂Et, K₂CO₃, Acetone, reflux2. POCl₃, DMF, heat | 2-(Cyanomethoxy)-5-bromopyridine |
| 2 | 2-(Cyanomethoxy)-5-bromopyridine | NaOEt, EtOH, reflux | 3-Amino-6-bromofuro[3,2-b]pyridine-2-carbonitrile |
| 3 | 3-Amino-6-bromofuro[3,2-b]pyridine-2-carbonitrile | 1. R-NH₂, heat2. H₂O | 3-Amino-6-bromofuro[3,2-b]pyridine-2-carboxamide |
Synthesis of 3-Amino-6-bromofuro[3,2-b]pyridine-2-carbonitrile
The synthesis of 3-amino-6-bromofuro[3,2-b]pyridine-2-carbonitrile serves as a key step in the preparation of the corresponding carboxamides and other derivatives. A common and efficient method for the construction of this intermediate involves a one-pot, three-component reaction. semanticscholar.orgscispace.comresearchgate.net This approach typically utilizes a malononitrile (B47326), an aldehyde, and a source of ammonia, often ammonium (B1175870) acetate, to construct the 2-amino-3-cyanopyridine (B104079) core.
To specifically obtain the this compound derivative, a suitable starting material would be a 5-bromosalicylaldehyde (B98134) derivative. The reaction would proceed through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of a second equivalent of malononitrile or a related active methylene (B1212753) compound. Subsequent cyclization and aromatization, driven by the elimination of water and other small molecules, leads to the formation of the desired polysubstituted pyridine ring.
An alternative approach involves the reaction of a 2-alkoxy-5-bromo-3-cyanopyridine with a source of cyanide, such as potassium cyanide, under basic conditions. This can lead to the formation of the furo[3,2-b]pyridine ring system with the desired 2-carbonitrile and 3-amino functionalities already in place. The reaction is believed to proceed through an initial nucleophilic attack of the cyanide ion, followed by an intramolecular cyclization.
The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final molecule. The one-pot multicomponent reaction is often favored for its operational simplicity and the ability to generate molecular diversity. semanticscholar.org
Advanced Catalytic Methods in Furo[3,2-b]pyridine Synthesis
Modern organic synthesis heavily relies on the use of transition-metal catalysis to achieve efficient and selective bond formations. The synthesis of the furo[3,2-b]pyridine scaffold and its derivatives has greatly benefited from these advancements, allowing for enhanced functional group tolerance and the construction of complex molecular architectures.
Transition-Metal Catalysis for Enhanced Functional Group Tolerance
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides, such as this compound. The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of amino groups at the 6-position of the furo[3,2-b]pyridine core. nih.govresearchgate.netnih.govresearchgate.net This reaction is highly valued for its broad substrate scope and tolerance of various functional groups. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and selectivity.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst System | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 |
| Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 110 |
The Suzuki-Miyaura coupling is another indispensable palladium-catalyzed reaction that facilitates the formation of carbon-carbon bonds between an organohalide and an organoboron compound. nih.govbeilstein-journals.orgnih.govmdpi.comlibretexts.org This reaction can be employed to introduce a variety of aryl, heteroaryl, or alkyl groups at the 6-position of this compound. The reaction is known for its mild conditions and compatibility with a wide array of functional groups.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Palladium Source | Ligand | Base | Solvent |
| Pd(PPh₃)₄ | - | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O |
| PdCl₂(dppf) | - | K₂CO₃ or Na₂CO₃ | DMF or DME |
| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ | Toluene or Dioxane |
Rhodium catalysis has emerged as a powerful tool for C-H activation and the subsequent formation of heterocyclic rings. nih.govnih.govrsc.orgrsc.org In the context of furo[3,2-b]pyridine synthesis, rhodium-catalyzed C-H activation of a suitably functionalized pyridine precursor, followed by intramolecular cyclization with an alkyne or another coupling partner, can provide an efficient route to the fused ring system. These reactions often proceed with high atom economy and can be used to construct complex polycyclic frameworks. researchgate.net
Tandem reactions, where multiple bond-forming events occur in a single pot, are particularly attractive for their efficiency. A rhodium-catalyzed tandem cyclization-hydroamidation, for instance, could potentially be employed to construct the furo[3,2-b]pyridine core and simultaneously introduce an amide functionality. While specific examples for the this compound system are not extensively reported, the general principles of rhodium catalysis suggest its potential for the development of novel synthetic routes.
Copper-catalyzed reactions have a long history in organic synthesis and continue to be developed for the construction of heterocyclic compounds. Copper-mediated oxidative cyclization is a particularly useful strategy for the assembly of the furo[3,2-b]pyridine scaffold. This approach often involves the reaction of a substituted phenol (B47542) with an alkyne in the presence of a copper catalyst and an oxidant. The reaction proceeds through a sequence of steps that can include coordination of the reactants to the copper center, followed by intramolecular cyclization and subsequent oxidation to afford the aromatic furo[3,2-b]pyridine ring system. nih.gov
This methodology offers a direct and often atom-economical route to the desired heterocyclic core and is compatible with a range of functional groups. The choice of copper salt, ligand, and oxidant can significantly influence the outcome of the reaction.
Ultrasound-Assisted Palladium/Carbon-Copper Catalysis
A convenient and efficient single-pot synthesis for 2-substituted furo[3,2-b]pyridines has been developed utilizing ultrasound irradiation in conjunction with a palladium/carbon-copper catalytic system. researchgate.net This methodology involves the coupling of a 3-chloro-2-hydroxypyridine with various terminal alkynes. The reaction proceeds via a sequential carbon-carbon coupling followed by a carbon-oxygen bond-forming reaction to construct the fused furan ring. researchgate.net
The use of ultrasound is a key feature of this green chemistry approach, as it significantly accelerates the reaction rate, leading to shorter reaction times and often higher yields compared to conventional heating methods. researchgate.netresearchgate.net The catalytic system typically consists of 10% Palladium on carbon (Pd/C), Copper(I) iodide (CuI), triphenylphosphine (B44618) (PPh3), and triethylamine (B128534) (Et3N) in an ethanol (B145695) solvent. researchgate.net This combination facilitates a Sonogashira-type cross-coupling reaction, which is immediately followed by an intramolecular cyclization to yield the desired furo[3,2-b]pyridine scaffold. researchgate.net
The versatility of this method allows for the introduction of a variety of substituents at the 2-position of the furo[3,2-b]pyridine core, depending on the terminal alkyne used in the reaction. This provides access to a library of derivatives for further investigation. researchgate.net
Table 1: Synthesis of 2-Substituted Furo[3,2-b]pyridines via Ultrasound-Assisted Catalysis researchgate.net
| Starting Material | Terminal Alkyne | Product | Conditions |
| 3-Chloro-2-hydroxypyridine | Phenylacetylene | 2-Phenylfuro[3,2-b]pyridine | 10% Pd/C, CuI, PPh3, Et3N, EtOH, Ultrasound |
| 3-Chloro-2-hydroxypyridine | 1-Heptyne | 2-Pentylfuro[3,2-b]pyridine | 10% Pd/C, CuI, PPh3, Et3N, EtOH, Ultrasound |
| 3-Chloro-2-hydroxypyridine | 3-Phenyl-1-propyne | 2-(Phenylethyl)furo[3,2-b]pyridine | 10% Pd/C, CuI, PPh3, Et3N, EtOH, Ultrasound |
Metal-Free Conditions in Furo[2,3-b]pyridine (B1315467) Synthesis
While the primary focus is on the furo[3,2-b]pyridine isomer, synthetic strategies for the related furo[2,3-b]pyridine (also known as 7-azabenzofuran) scaffold are noteworthy, particularly those that avoid the use of metal catalysts. researchgate.net Metal-free synthesis offers significant advantages, including reduced cost, lower toxicity of the final product, and simplified purification procedures by eliminating residual metal contaminants. nih.govresearchgate.net
Approaches to furo[2,3-b]pyridines under metal-free conditions often rely on condensation and cyclization reactions. researchgate.netnih.gov For example, catalyst-free versions of the condensation between 2-aminopyridines and α-halogenocarbonyl compounds have been achieved by employing eco-friendly techniques and green media. nih.gov One such method involves performing the reaction at room temperature in a high-boiling solvent like DMF with a base such as potassium carbonate. nih.gov Another green approach utilizes polyethylene (B3416737) glycol (PEG-400) and water as the reaction medium. nih.gov These methods are part of a growing trend in organic synthesis to develop more sustainable and environmentally benign protocols. researchgate.netnih.gov The development of such routes for the furo[2,3-b]pyridine system highlights the potential for similar metal-free strategies to be explored for the synthesis of this compound. researchgate.net
Strategic Considerations in Synthetic Design
Regioselectivity Control in Ring Fusion
A critical challenge in the synthesis of furo[3,2-b]pyridines is controlling the regioselectivity of the ring fusion to avoid the formation of the isomeric furo[2,3-b]pyridines. researchgate.net The choice of synthetic strategy and reaction conditions dictates which isomer is formed.
In palladium-catalyzed syntheses starting from 3-substituted pyridines, the regioselectivity is often intrinsically controlled by the positions of the reacting functional groups. For instance, the synthesis of benzofuro[3,2-b]pyridines via a palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine 1-oxides demonstrates high regioselectivity. nih.gov The directing effect of the pyridine N-oxide and the steric and electronic properties of the substrate guide the cyclization to exclusively form the [3,2-b] fused system. nih.gov
Similarly, in the ultrasound-assisted Pd/C-Cu catalyzed synthesis from 3-chloro-2-hydroxypyridine, the reaction is inherently regioselective for the furo[3,2-b]pyridine product. researchgate.net The initial Sonogashira coupling occurs at the C-3 position, and the subsequent intramolecular O-arylation (cyclization) by the hydroxyl group at C-2 can only proceed to form the five-membered furan ring fused across the [b] face of the pyridine. researchgate.net Control over the regiochemistry of such heteroannulation reactions can also be achieved through the careful selection of ligands in the catalytic system, which can influence the carbopalladation step and steer the reaction toward the desired isomer. nih.gov
Functional Group Compatibility and Protection Strategies
The compatibility of various functional groups with the chosen synthetic route is a key consideration in the design of complex derivatives of this compound. The robustness of a synthetic method is demonstrated by its tolerance for a wide range of chemical functionalities.
The palladium-catalyzed methods for synthesizing furo[3,2-b]pyridines have shown good functional group tolerance. For example, heteroannulation reactions have been successfully performed on substrates containing both electron-donating and electron-withdrawing groups, as well as ester functionalities. nih.gov In the specific case of the ultrasound-assisted synthesis of 2-substituted furo[3,2-b]pyridines, the reaction is compatible with terminal alkynes bearing aryl and alkyl groups, indicating tolerance for both sp2 and sp3 hybridized carbon structures. researchgate.net
However, in multi-step syntheses or when highly reactive functional groups are present, protection strategies may be necessary. For instance, in the synthesis of complex pyridine-based heterocyclic systems, protecting groups like the (2-(trimethylsilyl)ethoxy)methyl (SEM) group are sometimes used for amine or hydroxyl functionalities to prevent unwanted side reactions. mdpi.com While the single-pot synthesis of the basic furo[3,2-b]pyridine core is efficient, the subsequent elaboration of the 6-bromo derivative, for instance via further cross-coupling reactions at the bromine position, would require careful consideration of the compatibility of the new reagents with the existing furo[3,2-b]pyridine core. researchgate.net
Scalability of Synthetic Routes for Research Applications
For a synthetic route to be useful for extensive research applications, it must be scalable, allowing for the production of gram-quantities or more of the target compound. Several factors influence the scalability of the synthesis of this compound and its derivatives.
However, scaling up palladium-catalyzed reactions can present challenges. The cost of the palladium catalyst and ligands can become significant on a larger scale. Catalyst loading (the amount of catalyst relative to the starting material) must be optimized to be as low as possible without sacrificing reaction efficiency. researchgate.net Furthermore, the removal of residual palladium from the final product is crucial for biological applications, and this can require extensive purification, which may be more complex at a larger scale. The efficiency of heat and mass transfer in large reactors must also be considered, although the use of ultrasound can help to mitigate issues related to homogeneity. dntb.gov.ua The development of diversity-oriented syntheses provides access to a wide range of derivatives, which is excellent for initial screening, but the scalability of each specific route must be individually assessed for producing a lead compound in larger quantities. rsc.orgresearchgate.net
Reactivity and Chemical Transformations of 6 Bromofuro 3,2 B Pyridine Derivatives
Electrophilic Aromatic Substitution Reactions on Furo[3,2-b]pyridine (B1253681) Derivatives
Electrophilic aromatic substitution (EAS) reactions on the furo[3,2-b]pyridine scaffold are directed towards the electron-rich furan (B31954) ring. The pyridine (B92270) ring is inherently electron-deficient and is further deactivated towards electrophilic attack under the acidic conditions often required for EAS reactions, due to the protonation of the nitrogen atom . Consequently, electrophiles preferentially react at the C-2 or C-3 positions of the furan ring.
While specific studies on the bromination of 6-bromofuro[3,2-b]pyridine are not extensively detailed, the reactivity can be inferred from related furopyridine isomers. For instance, the bromination of furo[3,2-c]pyridine (B1313802) results in the formation of a 2,3-dibromo-2,3-dihydrofuro[3,2-c]pyridine doi.org. This suggests that the reaction proceeds via an addition mechanism across the furan double bond rather than a direct substitution, highlighting the high reactivity of the furan ring towards electrophilic bromine. It is anticipated that electrophilic bromination of a furo[3,2-b]pyridine derivative would similarly target the furan ring, likely at the C-2 or C-3 positions. The presence of an existing bromine substituent on either ring would influence the reaction's regioselectivity based on its electronic and steric effects.
Nitration of the furo[3,2-b]pyridine system is a classic example of an electrophilic aromatic substitution reaction. Studies on the isomeric furo[3,2-c]pyridine have shown that nitration occurs selectively at the C-2 position, yielding 2-nitrofuro[3,2-c]pyridine doi.org. This provides strong evidence that the furan ring is the kinetically favored site for electrophilic attack. The reaction is typically carried out using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The strong deactivation of the pyridine ring prevents nitration on that part of the molecule .
| Reaction | Reagents | Position of Substitution | Product |
| Nitration | HNO₃/H₂SO₄ | C-2 | 2-Nitrofuro[3,2-b]pyridine |
Nucleophilic Substitution and Functionalization Reactions
The electron-deficient nature of the pyridine ring facilitates nucleophilic substitution reactions, particularly at positions activated by the ring nitrogen and a suitable leaving group. The bromine atom at the C-6 position of this compound serves as an excellent handle for a wide array of functionalization reactions.
The bromine atom at the C-6 position is para to the pyridine nitrogen, making this site highly activated towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the bromide ion by a variety of nucleophiles. This reactivity enables the introduction of nitrogen, oxygen, and sulfur-based functional groups, providing access to a diverse range of derivatives.
Furthermore, the C-6 bromine is an ideal substituent for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, allows for the formation of carbon-carbon bonds by reacting this compound with boronic acids or their esters in the presence of a palladium catalyst and a base wikipedia.orgorganic-chemistry.org. Similarly, the Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling with a wide range of primary and secondary amines, catalyzed by palladium complexes with specialized phosphine ligands wikipedia.orgorganic-chemistry.orglibretexts.org.
Table of Representative Nucleophilic Substitution and Cross-Coupling Reactions:
| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Base | 6-Aryl-furo[3,2-b]pyridine |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, Ligand, Base | 6-Amino-furo[3,2-b]pyridine |
| SNAr | Alkoxide (e.g., NaOMe) | Heat | 6-Alkoxy-furo[3,2-b]pyridine |
A dual approach allows for the comprehensive functionalization of the furo[3,2-b]pyridine scaffold. As established, the furan ring is primarily functionalized through electrophilic substitution reactions at the C-2 and C-3 positions. The pyridine ring, on the other hand, is functionalized using the C-6 bromine as a versatile handle. Palladium-catalyzed reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings, offer powerful and modular strategies to introduce a wide variety of substituents onto the pyridine ring with high chemoselectivity nih.govnih.gov. For instance, a Sonogashira coupling between this compound and a terminal alkyne would yield a 6-alkynylfuro[3,2-b]pyridine, a valuable intermediate for further synthesis.
Carboxamide groups attached to the furo[3,2-b]pyridine core can be readily transformed into other functional groups, further expanding the synthetic utility of these derivatives. While specific literature on the manipulation of carboxamides on this exact heterocycle is limited, standard organic transformations are applicable. For example, a carboxamide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Reduction of the carboxamide, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), affords the corresponding amine. Dehydration of a primary carboxamide, using reagents such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA), yields a nitrile. These transformations provide access to key functional groups that can be used for subsequent synthetic elaborations.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| 3-bromofuro[3,2-b]pyridine |
| Furo[3,2-c]pyridine |
| 2,3-dibromo-2,3-dihydrofuro[3,2-c]pyridine |
| 2-nitrofuro[3,2-c]pyridine |
| 2-Nitrofuro[3,2-b]pyridine |
| 6-Aryl-furo[3,2-b]pyridine |
| 6-Amino-furo[3,2-b]pyridine |
| 6-Alkoxy-furo[3,2-b]pyridine |
| 6-(Arylthio)-furo[3,2-b]pyridine |
Transformations of N-Oxides of Furo[3,2-b]pyridine Derivatives
The N-oxidation of the pyridine ring in furo[3,2-b]pyridine derivatives activates the molecule for various nucleophilic substitution reactions, particularly at the positions alpha and gamma to the nitrogen atom. These transformations are crucial for introducing diverse functional groups onto the heterocyclic core.
Cyanation with Trimethylsilyl Cyanide
The introduction of a cyano group into the furo[3,2-b]pyridine ring system can be effectively achieved through the reaction of its N-oxide derivative with trimethylsilyl cyanide (TMSCN). This reaction, a modification of the Reissert-Henze reaction, typically proceeds by activation of the N-oxide with an acylating or silylating agent, followed by the nucleophilic attack of the cyanide ion.
While specific studies on this compound N-oxide are not extensively detailed in the available literature, research on closely related furo[3,2-c]pyridine N-oxides provides valuable insights into this transformation. The reaction of furo[3,2-c]pyridine N-oxides with trimethylsilyl cyanide has been reported to yield the corresponding cyanated products. researchgate.net The regioselectivity of the cyanation is influenced by the electronic nature of the substituents on the pyridine ring. Generally, electron-donating groups favor cyanation at the 2-position, while electron-withdrawing groups can lead to a mixture of isomers. researchgate.net The addition of a Lewis acid, such as a zinc halide, can enhance both the reactivity and the regioselectivity of the cyanation reaction. researchgate.net
Table 1: Cyanation of Furo[3,2-c]pyridine N-Oxides with Trimethylsilyl Cyanide
| Starting Material | Reagents | Product(s) | Observations | Reference |
| Furo[3,2-c]pyridine N-oxide | TMSCN, Activating Agent | 2-Cyanofuro[3,2-c]pyridine | General transformation | researchgate.net |
| Substituted Furo[3,2-c]pyridine N-oxides | TMSCN, Lewis Acid | Regioselective cyanation | Enhanced reactivity and selectivity | researchgate.net |
Note: This data is based on the reactivity of the isomeric furo[3,2-c]pyridine system and serves as a model for the expected reactivity of furo[3,2-b]pyridine N-oxides.
Chlorination with Phosphorus Oxychloride
Phosphorus oxychloride (POCl₃) is a common and effective reagent for the deoxygenative chlorination of heterocyclic N-oxides. This reaction introduces a chlorine atom, typically at the 2- or 4-position of the pyridine ring, which can then serve as a leaving group for subsequent nucleophilic substitution reactions.
The general mechanism involves the initial attack of the N-oxide oxygen on the phosphorus atom of POCl₃, forming a reactive intermediate. Subsequent attack by a chloride ion leads to the formation of the chlorinated pyridine derivative and the release of phosphate byproducts. While specific experimental data for the chlorination of this compound N-oxide is scarce, the established reactivity of pyridine N-oxides with POCl₃ suggests that this transformation is a viable method for introducing a chlorine atom onto the furo[3,2-b]pyridine core. researchgate.netekb.eg
Table 2: General Chlorination of Pyridine N-Oxides with Phosphorus Oxychloride
| Starting Material | Reagent | Product | General Outcome |
| Pyridine N-oxide | POCl₃ | 2-Chloropyridine and/or 4-Chloropyridine | Deoxygenative chlorination |
Note: The regioselectivity of the chlorination on the this compound N-oxide would need to be determined experimentally.
Acetoxylation with Acetic Anhydride
The reaction of pyridine N-oxides with acetic anhydride, known as the Boekelheide rearrangement, is a classical method for the introduction of an acetoxy group, which can be subsequently hydrolyzed to a hydroxyl group. This reaction typically occurs at the methyl or methylene (B1212753) group at the 2-position of the pyridine ring.
The mechanism involves the acylation of the N-oxide oxygen by acetic anhydride, followed by a cncb.ac.cncncb.ac.cn-sigmatropic rearrangement. This rearrangement leads to the formation of an intermediate that, upon hydrolysis, yields the corresponding hydroxymethylpyridine. While the Boekelheide rearrangement is most commonly applied to 2-alkylpyridine N-oxides, analogous transformations can occur at an unsubstituted 2-position, leading to the formation of 2-acetoxypyridine derivatives.
Table 3: General Acetoxylation of Pyridine N-Oxides (Boekelheide Rearrangement)
| Starting Material | Reagent | Product Type | Reaction Name |
| 2-Picoline N-oxide | Acetic Anhydride | 2-(Acetoxymethyl)pyridine | Boekelheide Rearrangement |
| Pyridine N-oxide | Acetic Anhydride | 2-Acetoxypyridine | Boekelheide-type reaction |
Note: The applicability and outcome of this reaction on this compound N-oxide would depend on the specific reaction conditions and the reactivity of the furo[3,2-b]pyridine ring system.
Derivatization for Structure-Activity Relationship Studies
The furo[3,2-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that can be derivatized to bind to a variety of biological targets. The 6-bromo substituent on the furo[3,2-b]pyridine core is a particularly useful functional group for generating libraries of compounds for structure-activity relationship (SAR) studies. The bromine atom can be readily transformed into other functional groups through various cross-coupling reactions, allowing for the systematic exploration of the chemical space around the core scaffold.
Furo[2,3-b]pyridines, isomeric to the [3,2-b] system, have been extensively studied, and these studies provide a basis for understanding the potential of furo[3,2-b]pyridine derivatives as therapeutic agents. cncb.ac.cnresearchgate.net Derivatives of furo[2,3-b]pyridine (B1315467) have shown a range of biological activities, including anticancer and antimicrobial properties. cncb.ac.cnresearchgate.net
For the this compound system, derivatization strategies would likely focus on palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to introduce a variety of aryl, vinyl, and alkynyl groups at the 6-position. Additionally, nucleophilic aromatic substitution reactions could be employed to introduce nitrogen, oxygen, and sulfur-containing functionalities. The synthesis of a variety of 2-substituted furo[3,2-b]pyridines has been shown to yield compounds with potential cytotoxic activities against cancer cell lines. researchgate.netnih.gov
Table 4: Potential Derivatization Strategies for this compound for SAR Studies
| Reaction Type | Reagents | Potential Products | Purpose of Derivatization |
| Suzuki Coupling | Arylboronic acids, Pd catalyst, Base | 6-Aryl-furo[3,2-b]pyridines | Explore impact of aromatic substituents on activity |
| Heck Coupling | Alkenes, Pd catalyst, Base | 6-Alkenyl-furo[3,2-b]pyridines | Investigate role of unsaturated linkers |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, Base | 6-Alkynyl-furo[3,2-b]pyridines | Introduce linear, rigid linkers |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | 6-Amino-furo[3,2-b]pyridines | Introduce hydrogen bond donors/acceptors |
| Ullmann Condensation | Alcohols, Phenols, Cu catalyst, Base | 6-Alkoxy/Aryloxy-furo[3,2-b]pyridines | Modify lipophilicity and electronic properties |
The systematic synthesis and biological evaluation of these derivatives would allow for the elucidation of the structure-activity relationships, guiding the design of more potent and selective therapeutic agents based on the furo[3,2-b]pyridine scaffold.
Biological and Medicinal Chemistry Research Applications
Modulatory Effects on Key Biological Targets and Pathways
Derivatives built upon the furo[3,2-b]pyridine (B1253681) core have been shown to be potent and highly selective inhibitors of several protein kinases and effective modulators of the Hedgehog signaling pathway. sci-hub.seresearchgate.netnih.gov This dual activity from a single core structure highlights its significance in developing targeted therapies.
Protein kinases are a family of enzymes that play a critical role in cellular signaling and are prominent targets in drug discovery. The furo[3,2-b]pyridine scaffold has proven to be a valuable template for designing selective kinase inhibitors.
Research has successfully identified the furo[3,2-b]pyridine core as a novel scaffold for developing potent and highly selective inhibitors of Cdc-like kinases (CLKs). sci-hub.seresearchgate.netnih.gov Optimization of 3,5-disubstituted furo[3,2-b]pyridines has yielded cell-active and highly selective CLK inhibitors. sci-hub.seresearchgate.net One of the most notable compounds from this class is MU1210, which is a potent inhibitor of CLK1, CLK2, and CLK4. researchgate.net The selectivity of these compounds is a key attribute, as it minimizes off-target effects.
| Compound | CLK1 IC₅₀ (nM) | CLK2 IC₅₀ (nM) | CLK4 IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| MU1210 | 8 | 20 | 12 | researchgate.net |
While the primary focus has been on CLKs, the broader class of kinase inhibitors often shows activity across multiple kinase families. The development of selective inhibitors for Casein Kinase 1 (CK1), a key regulator of various cellular processes, is an area of active research. The versatility of the furo[3,2-b]pyridine scaffold suggests its potential for developing inhibitors against other kinases, including CK1, although specific derivatives targeting CK1 from this scaffold are less documented in the provided context.
The ATP-binding site of kinases, which includes a flexible hinge region, is a common target for small molecule inhibitors. nih.gov Furo[3,2-b]pyridine-based inhibitors have a unique interaction with this site. Unlike many ATP-competitive inhibitors that form strong bonds with the hinge region, the furo[3,2-b]pyridine core acts as a weak ATP mimetic. sci-hub.se It forms a single hydrogen bond between the furan (B31954) oxygen and the main-chain of the kinase. sci-hub.se This weak interaction with the conserved hinge region, combined with stronger interactions in the less conserved back pocket of the kinase, contributes to the high selectivity of these compounds. sci-hub.seresearchgate.net
Beyond direct enzyme inhibition, small molecules can modulate entire signaling cascades, offering another avenue for therapeutic intervention.
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development of various cancers. sci-hub.senih.gov Interestingly, profiling of a kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines revealed compounds that are sub-micromolar modulators of the Hedgehog pathway. sci-hub.seresearchgate.netnih.gov This discovery demonstrates that the same core scaffold can be adapted to target different biological pathways by modifying its substitution pattern. For instance, the compound designated as 23a (MU1300) has been identified as a new and effective modulator of the Hedgehog pathway. sci-hub.se
Based on a comprehensive review of available scientific literature, a complete article focusing solely on the chemical compound “6-Bromofuro[3,2-b]pyridine” that adheres to the requested outline cannot be fully generated. Specific research data linking this compound or its core scaffold, furo[3,2-b]pyridine, to several of the specified biological topics is not present in the public domain.
Specifically, no relevant research was identified for the following sections of the outline:
Modulation of Signaling Pathways
Receptor Binding with Dihydrofolate Reductase and Thymidylate Synthase Enzymes
Therefore, only the sections for which computational research data on the furo[3,2-b]pyridine scaffold or its isomers have been published can be addressed. The following information is based on molecular docking studies, which predict the binding affinity and interaction of compounds with biological targets. It is important to note that these are computational predictions for the general chemical class and not necessarily experimental results for this compound itself.
Enzyme and Receptor Modulation
Computational studies have explored the potential of the furo[3,2-b]pyridine scaffold and its isomers to interact with and modulate the activity of several key enzymes and receptors implicated in cellular signaling and disease. These molecular docking studies predict the binding affinities and potential mechanisms of action, highlighting the scaffold as a promising area for further investigation in medicinal chemistry.
Interaction with Serine/Threonine Kinase AKT1
Molecular docking studies have suggested that derivatives of the furopyridine scaffold can bind to the serine/threonine kinase AKT1. Current time information in Oskarshamn, SE. AKT1 is a critical node in cellular signaling pathways that promote cell survival and proliferation. The disruption of this pathway is a key strategy in cancer therapy. Computational models predict that furo[3,2-b]pyridine derivatives can fit into the active site of AKT1, potentially interrupting its signaling function. Current time information in Oskarshamn, SE. These findings identify the furo[3,2-b]pyridine core as a potential foundation for the development of novel AKT1 inhibitors.
Estrogen Receptor Alpha Binding
The furo[3,2-b]pyridine scaffold has been investigated computationally for its potential to bind to Estrogen Receptor Alpha (ERα), a key target in the treatment of hormone-receptor-positive breast cancers. zsmu.edu.ua Molecular docking simulations predict that derivatives, such as furo[3,2-b]pyridine-3-carboxamide, can interact with the ligand-binding domain of ERα. drugbank.com This predicted interaction suggests a potential mechanism for modulating estrogenic effects, which could be explored for therapeutic purposes in oncology.
Human Epidermal Growth Factor Receptor 2 (HER2) Disruption
Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in certain types of cancer, leading to increased cell proliferation. Molecular docking studies have been performed on furopyridine derivatives to assess their potential to interfere with HER2. zsmu.edu.ua The results from these computational models indicate a strong binding affinity, suggesting that the furo[3,2-b]pyridine scaffold may serve as a basis for designing molecules that disrupt key cellular signaling pathways mediated by HER2. zsmu.edu.uadrugbank.com
Interactive Data Table: Summary of Predicted Receptor Interactions for the Furopyridine Scaffold
| Receptor Target | Predicted Interaction | Potential Effect |
| Serine/Threonine Kinase AKT1 | Binding and Disruption | Interruption of Cell Survival Signals |
| Estrogen Receptor Alpha (ERα) | Binding to Receptor | Modulation of Estrogenic Effects |
| Human Epidermal Growth Factor Receptor 2 (HER2) | Binding to Receptor | Prevention of Tumor Proliferation |
Bromodomain and Extra-Terminal (BET) Protein Inhibition
The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a pivotal role in regulating gene transcription. frontiersin.orgwikipedia.org They recognize and bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to specific gene promoters. frontiersin.orgfrontiersin.org The deregulation of BET protein activity has been strongly linked to the pathogenesis of cancer and inflammatory diseases, making them attractive targets for drug discovery. researchgate.net
Research into novel immunosuppressive and antitumor agents has led to the identification of furopyridine derivatives as potent BET inhibitors. nih.gov These compounds have demonstrated high inhibitory activity, particularly with selectivity for the first bromodomain (BD1) over the second (BD2). nih.gov Selective inhibition of BD1 is anticipated to yield significant antitumor and immunosuppressive effects, highlighting the therapeutic potential of the furo[3,2-b]pyridine core in developing next-generation epigenetic modulators. nih.gov
Therapeutic Potential in Disease Models
Derivatives of the furo[3,2-b]pyridine and structurally related thieno[3,2-b]pyridine (B153574) scaffolds have been extensively evaluated for their therapeutic potential, primarily in the context of cancer and infectious diseases.
Anticancer Activity Research
The pyridine (B92270) ring is a well-established pharmacophore in the design of anticancer agents, with numerous approved drugs and investigational compounds featuring this moiety. ekb.eg Research has shown that derivatives of scaffolds related to this compound exhibit significant anticancer effects through various mechanisms, including cytotoxicity, apoptosis induction, and inhibition of tumor proliferation.
The cytotoxic potential of compounds derived from the thieno[3,2-b]pyridine scaffold, which is structurally analogous to furo[3,2-b]pyridine, has been demonstrated against a panel of human cancer cell lines.
New di(hetero)arylethers and di(hetero)arylamines based on the thieno[3,2-b]pyridine core were evaluated for their growth-inhibitory activity against several human tumor cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), colon carcinoma (HCT15), hepatocellular carcinoma (HepG2), and cervical carcinoma (HeLa). nih.gov Certain methoxylated derivatives showed potent activity, while fluorinated counterparts were less effective. nih.gov
Notably, a study on novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates found that several derivatives caused growth inhibition in two triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468, with minimal effect on non-tumorigenic MCF-12A cells. mdpi.com This suggests a degree of selectivity for cancer cells. mdpi.com One of the most promising compounds from this series, compound 2e , exhibited a GI50 value of 13 µM in the MDA-MB-231 cell line. mdpi.com
| Compound Class | Cell Line | Cancer Type | Activity Metric | Value (µM) | Source |
|---|---|---|---|---|---|
| Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate (cpd 2e) | MDA-MB-231 | Triple-Negative Breast Cancer | GI50 | 13 | mdpi.com |
| Di(hetero)arylether (meta-methoxy) | NCI-H460 | Non-Small Cell Lung Cancer | GI50 | 0.89 | nih.gov |
| Di(hetero)arylamine (ortho-methoxy) | NCI-H460 | Non-Small Cell Lung Cancer | GI50 | 0.73 | nih.gov |
| Di(hetero)arylamine (meta-methoxy) | NCI-H460 | Non-Small Cell Lung Cancer | GI50 | 0.81 | nih.gov |
| Di(hetero)arylamine (ortho-methoxy) | MCF-7 | Breast Adenocarcinoma | GI50 | 1.15 | nih.gov |
| Di(hetero)arylamine (meta-methoxy) | HeLa | Cervical Carcinoma | GI50 | 1.10 | nih.gov |
Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. The ability to induce apoptosis in cancer cells is a key characteristic of many effective chemotherapeutic agents. Studies on thieno[3,2-b]pyridine derivatives have shown that the most active compounds can cause significant alterations in the cell cycle profile of cancer cells, leading to a strong and significant increase in programmed cell death. nih.gov
Further investigations into a promising methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative revealed that its growth-inhibitory effect was correlated with a decrease in the number of viable cancer cells and a reduction in cell proliferation. mdpi.com This compound also appeared to cause an increase in the G0/G1 phase and a decrease in the S phase of the cell cycle, which are hallmarks of apoptosis-inducing agents. mdpi.com Similarly, other related pyridine derivatives have been confirmed to induce apoptosis in MCF-7 breast cancer cells through mechanisms such as DNA fragmentation and cell cycle arrest. nih.govnih.govsemanticscholar.org
Beyond in vitro cytotoxicity, the potential of these compounds to inhibit tumor growth has been explored in more complex biological models. The chick chorioallantoic membrane (CAM) assay serves as an in vivo model to assess a compound's effect on tumor development. In a study using an in ovo CAM model grafted with MDA-MB-231 triple-negative breast cancer cells, a novel methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative was shown to significantly reduce tumor size. mdpi.com This finding highlights the potential of this class of compounds to suppress tumor growth in a living system. mdpi.com The structural similarity of this compound to the multi-kinase inhibitor Sorafenib, which is known to inhibit tumor growth, suggests a promising avenue for further investigation. mdpi.com
Anti-infective Applications
The pyridine scaffold is not only prevalent in anticancer research but also serves as a foundation for the development of anti-infective agents. nih.gov Pyridine derivatives are of special interest due to their chemical versatility and ability to improve water solubility in potential drug molecules. nih.gov Research has yielded a variety of pyridine-containing compounds with demonstrated antibacterial and antifungal activities. nih.govnih.gov While specific studies focusing on the anti-infective properties of this compound itself are not extensively documented in the reviewed literature, the broad antimicrobial potential of the parent pyridine scaffold suggests that its derivatives could be valuable candidates for future anti-infective drug discovery programs.
Anti-inflammatory Research
The furo[3,2-b]pyridine scaffold is being investigated for its role in modulating inflammatory pathways. A series of dihydrofuro[2,3-b]pyridine derivatives were developed as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). nih.gov IRAK4 is a critical regulator in the innate immune response, controlling downstream signaling pathways like NF-κB and MAPK. nih.gov Inhibition of IRAK4 is a therapeutic strategy for inflammatory and autoimmune diseases. nih.gov One optimized compound from this series demonstrated excellent biochemical potency against IRAK4, reduced the production of pro-inflammatory cytokines in vitro, and was effective in an in vivo mouse model of inflammation. nih.gov Related benzofuran-pyrazole-pyridine hybrids have also been developed as potential agents for managing osteoarthritis by inhibiting pro-inflammatory mediators. nih.gov
Neurodegenerative Disease Research (e.g., Alzheimer's, Parkinson's, Multiple Sclerosis)
Heterocyclic compounds, including those with a pyridine core, are central to the development of therapeutics for neurodegenerative diseases due to their ability to interact with various targets in the central nervous system. mdpi.com
Alzheimer's Disease : The complex pathology of Alzheimer's disease involves multiple factors, including amyloid-β (Aβ) aggregation, tau hyperphosphorylation, and cholinergic system dysfunction. nih.govmdpi.com Pyridine-containing compounds are being explored as multi-target agents. nih.gov For instance, imidazo[1,2a]pyridine derivatives have shown the ability to target Aβ aggregates. researchgate.net A novel pyrrolo[2,3-b]pyridine-based compound was identified as a highly potent inhibitor of glycogen (B147801) synthase kinase 3β (GSK-3β), an enzyme implicated in tau hyperphosphorylation. nih.govnih.gov This compound demonstrated the ability to decrease phosphorylated tau levels and promote the outgrowth of neuronal neurites in cell-based assays. nih.govnih.gov
Parkinson's Disease : Research into Parkinson's disease has been significantly influenced by the pyridine derivative 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which is known to induce parkinsonism-like symptoms and is used to model the disease. nih.gov The study of MPTP and its analogs helps establish criteria for the neurotoxic potential of similar chemical structures. nih.gov Conversely, other pyridine derivatives are being developed for their therapeutic potential. One such compound demonstrated outstanding activity in a rat model of parkinsonian rigidity by reversing haloperidol-induced catalepsy. nih.gov
Multiple Sclerosis : Multiple sclerosis (MS) is a neuroinflammatory and degenerative disease characterized by the degradation of myelin around nerve cells. ucsf.edu Therapeutic strategies aim to reduce inflammation and promote remyelination. While direct research on this compound for MS is not prominent, the development of small-molecule drugs that can penetrate the central nervous system is a key area of investigation. nih.gov Recent advancements include the development of a drug that targets a specific receptor to mature cells into myelin-producing oligodendrocytes, potentially reversing the damage caused by the disease. ucsf.edu This highlights the potential for novel small molecules, potentially including furo[3,2-b]pyridine derivatives, to be explored for this indication.
Research in Pain Management (Inflammatory, Post-operative, Neuropathic, Fracture, Gout Joint Pain)
The anti-inflammatory properties of pyridine-containing compounds suggest their potential utility in managing pain, particularly pain associated with inflammation. Pyridine rings are core components of several non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Lornoxicam, which are used to alleviate symptoms of painful inflammatory conditions such as osteoarthritis. nih.gov A novel benzofuran–pyrazole–pyridine-based molecule was specifically developed for its potential to manage osteoarthritis, demonstrating the applicability of such hybrid structures in addressing inflammatory joint pain. nih.gov
Metabolic and Inflammatory Disorders (e.g., Obesity, Adipose Inflammation)
Research has indicated that derivatives of the pyrrolopyridine scaffold, which is structurally related to furopyridine, may have applications in treating metabolic disorders such as obesity and type 2 diabetes. researchgate.net The anti-inflammatory activities discussed previously are also relevant to conditions like adipose inflammation, which is a key component of obesity and metabolic syndrome. The ability of furo[3,2-b]pyridine derivatives to inhibit key inflammatory regulators like IRAK4 could provide a therapeutic avenue for these intertwined metabolic and inflammatory conditions. nih.gov
Immunosuppressive Activities (related propanamides)
A thorough review of available scientific literature reveals no specific studies investigating the immunosuppressive activities of propanamide derivatives of this compound. Research on the biological activities of the furo[3,2-b]pyridine core and its derivatives has predominantly focused on other therapeutic areas, such as oncology and anti-inflammatory applications. While the general class of nitrogen-containing heterocyclic compounds has been explored for a wide array of pharmacological effects, the specific combination of a furo[3,2-b]pyridine scaffold, a 6-bromo substituent, and a propanamide side chain has not been reported in the context of immunosuppression.
Preclinical Evaluation and In Vitro / In Vivo Studies
Preclinical evaluation, encompassing both in vitro (cell-based) and in vivo (animal) studies, is a critical step in the drug discovery and development process. For derivatives of this compound, the available research is primarily centered on their potential as anticancer agents.
In vitro studies have been conducted on various derivatives of the broader furo[2,3-b]pyridine (B1315467) and furo[3,2-b]pyridine scaffolds, demonstrating cytotoxic activity against several cancer cell lines. researchgate.netcncb.ac.cnnih.gov For instance, certain furo[2,3-b]pyridine derivatives have been synthesized and evaluated for their ability to inhibit the growth of breast cancer cell lines such as MCF-7 and MDA-MB-231. cncb.ac.cnnih.gov These studies often involve assays to determine the concentration of the compound required to inhibit cell growth by 50% (IC50), providing a measure of the compound's potency.
However, specific in vitro or in vivo studies detailing the preclinical evaluation of derivatives synthesized directly from this compound are not extensively documented in the accessible scientific literature. While this compound is a viable starting material for creating new chemical entities, published reports on the comprehensive preclinical profiling of its direct derivatives are scarce. Research on related heterocyclic systems, such as thieno[3,2-b]pyridines, has shown that derivatives can exhibit antitumor activity in both cell-based assays and in more complex models like the chick chorioallantoic membrane (CAM) assay, which can assess effects on tumor growth and angiogenesis. mdpi.com
The following table summarizes the types of preclinical evaluations conducted on related furo-pyridine scaffolds, highlighting the general focus of research in this area.
| Scaffold Type | Study Type | Biological Target/Model | Observed Activity |
| Furo[2,3-b]pyridine | In Vitro | MCF-7, MDA-MB-231 (Breast Cancer Cell Lines) | Cytotoxicity cncb.ac.cnnih.gov |
| Furo[3,2-b]pyridine | In Vitro | MDA-MB-231, MCF-7 (Breast Cancer Cell Lines) | Cytotoxicity researchgate.net |
| Thieno[3,2-b]pyridine | In Vitro | MDA-MB-231, MDA-MB-468 (TNBC Cell Lines) | Growth Inhibition mdpi.com |
| Thieno[3,2-b]pyridine | In Ovo | Chick Chorioallantoic Membrane (CAM) Model | Tumor Size Reduction mdpi.com |
It is important to note that these findings are for related heterocyclic systems and not directly for derivatives of this compound. The absence of specific data for this compound underscores a potential area for future research and exploration within medicinal chemistry.
Computational Chemistry and Structure Activity Relationship Sar Studies
Molecular Docking and Binding Mechanism Investigations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as a 6-Bromofuro[3,2-b]pyridine derivative, interacts with the active site of a biological target, typically a protein or enzyme.
Studies on the broader class of furopyridine derivatives have demonstrated their potential as anticancer agents by targeting key signaling pathways. nih.govresearchgate.net Molecular docking simulations have been employed to investigate the binding affinities and mechanisms of these compounds against various cancer-related targets. For instance, furo[2,3-b]pyridine (B1315467) derivatives have shown strong binding affinities for serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). nih.govcncb.ac.cn These interactions are thought to disrupt crucial cellular signaling pathways, contributing to the observed cytotoxic activities. nih.govcncb.ac.cn Similarly, a derivative of furo[3,2-b]pyridine (B1253681), compound 3b, was identified as an inhibitor of SIRT1, a class III histone deacetylase implicated in cancer progression, and docking studies helped to elucidate its interaction with the enzyme. researchgate.net The docking of pyrrolo[2,3-b]pyridine derivatives, which are structurally related, into the V600E-BRAF kinase active site revealed that hydrogen bonds and hydrophobic interactions are essential for stabilizing the ligand within the catalytic pocket. ajchem-a.com
Table 1: Summary of Molecular Docking Studies on Furopyridine Scaffolds
| Scaffold | Target Protein | Key Findings | Reference |
|---|---|---|---|
| Furo[2,3-b]pyridine | AKT1, ERα, HER2 | Revealed strong binding affinities, suggesting disruption of key cellular signaling pathways. | nih.govcncb.ac.cn |
| Furo[3,2-b]pyridine | SIRT1 | Identified a derivative with encouraging inhibitory activity. | researchgate.net |
| Pyrrolo[2,3-b]pyridine | V600E-BRAF | Hydrogen bonds and hydrophobic interactions were crucial for binding. | ajchem-a.com |
Quantitative Structure-Activity Relationships (QSAR) for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that attempt to correlate the chemical structure of compounds with their biological activity. nih.gov These models are invaluable for predicting the activity of untested chemicals, thereby streamlining the drug discovery process. nih.gov QSAR studies can be broadly categorized into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches. nih.govmdpi.com
While specific QSAR studies on this compound are not extensively documented, the methodology has been widely applied to other pyridine (B92270) derivatives to understand their mechanisms of action. researchgate.net In a typical QSAR study, various molecular descriptors are calculated for a series of compounds. These descriptors can include quantum chemical parameters like the energy of the highest occupied molecular orbital (E_HOMO), the energy of the lowest unoccupied molecular orbital (E_LUMO), dipole moment (μ), and total negative charge (TNC). researchgate.net Other descriptors might relate to physical properties such as molecular volume, surface area, and the partition coefficient (log P). researchgate.net Statistical methods are then used to build a mathematical equation that links these descriptors to the observed biological activity, such as inhibition efficiency or potency. researchgate.netnih.gov Such models have been successfully used to predict the corrosion inhibition properties of pyridine derivatives on steel, where parameters like E_HOMO, E_LUMO, and dipole moment were correlated with experimental results. researchgate.net
Influence of Substituent Effects on Bioactivity Profiles
The biological activity of the furo[3,2-b]pyridine core is highly dependent on the nature and position of its substituents. The bromine atom at the C6 position is a key feature that influences the molecule's electronic properties and its ability to interact with biological targets.
Role of Specific Functional Groups (e.g., Amino, Fluoro, Carboxamide, Ester)
The introduction of various functional groups onto the parent scaffold allows for the fine-tuning of a compound's physicochemical properties and biological activity.
Bromo Group: The bromine atom at C6, as in this compound, acts as a halogen bond donor and can participate in crucial interactions with protein backbones or side chains. In a study of imidazo[4,5-b]pyridines, a bromo-substituted derivative bearing a 4-cyanophenyl group showed potent inhibition against several cancer cell lines. mdpi.com
Ester Group: Ester functionalities, such as in methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, can serve as hydrogen bond acceptors and influence the solubility and metabolic stability of the molecule. A derivative from this series demonstrated significant antitumor activity in triple-negative breast cancer cell lines. mdpi.com
Amino Group: Amino groups can act as key hydrogen bond donors, anchoring the molecule within the active site of a target. The introduction of different arylamine moieties in pyrrolo[2,3-d]pyrimidine analogs was a key strategy in developing potent CSF1R inhibitors. mdpi.com
Fluoro and Trifluoromethyl Groups: Fluorine substitution can enhance metabolic stability, binding affinity, and membrane permeability. In a series of thieno[3,2-b]pyridine (B153574) derivatives, compounds bearing meta-fluoro (m-F) and meta-trifluoromethyl (m-CF3) groups showed notable antitumor potential against breast cancer cell lines. mdpi.com
Table 2: Influence of Functional Groups on the Bioactivity of Related Heterocycles
| Functional Group | Observed Effect | Scaffold Example | Reference |
|---|---|---|---|
| Bromo | Potent antiproliferative activity when combined with other groups. | Imidazo[4,5-b]pyridine | mdpi.com |
| Methyl Ester | Significant antitumor activity against TNBC cell lines. | Thieno[3,2-b]pyridine | mdpi.com |
| m-Fluoro, m-CF3 | Showed antitumor potential against breast cancer cell lines. | Thieno[3,2-b]pyridine | mdpi.com |
| Arylamine | Led to potent, low-nanomolar enzymatic and cellular efficacy. | Pyrrolo[2,3-d]pyrimidine | mdpi.com |
Theoretical Calculations and Spectroscopic Correlations for Structural Insights
Theoretical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the structural and electronic properties of molecules like this compound. nih.govaps.org These methods can accurately predict molecular geometries, vibrational frequencies (correlating with IR spectroscopy), and NMR chemical shifts. nih.gov
DFT studies on pyridine derivatives have been used to calculate quantum global reactivity descriptors, which provide insights into potential biological activities. nih.gov The calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps to understand the molecule's electronic transitions and reactivity. nih.gov Furthermore, the molecular electrostatic potential (MEP) can be mapped to identify regions that are prone to electrophilic or nucleophilic attack, which is crucial for understanding intermolecular interactions. nih.gov For instance, in a study of 3-bromo-2-hydroxypyridine, DFT calculations were used to analyze the molecular structure, vibrational spectra, and thermodynamic functions, while also exploring intermolecular interactions through Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) analysis. nih.gov Such computational analyses, when correlated with experimental spectroscopic data, provide a comprehensive understanding of the molecule's structure and electronic properties, which are fundamental to its biological function.
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design new inhibitors. This approach has been successfully applied to scaffolds related to furo[3,2-b]pyridine. For example, based on the structure of FDA-approved V600E B-RAF inhibitors, new series of pyrrolo[2,3-b]pyridine derivatives were designed and synthesized, leading to the discovery of compounds with potent inhibitory effects in the nanomolar range. nih.gov
Future Research Directions and Outlook
Exploration of Underexplored Furo[3,2-b]pyridine (B1253681) Scaffolds
The furo[3,2-b]pyridine motif is considered a relatively underexplored heterocyclic system in medicinal chemistry. researchgate.net While numerous fused bicyclic heterocycles serve as central pharmacophores in a multitude of kinase inhibitors, the furo[3,2-b]pyridine core has only recently begun to gain significant attention. researchgate.net Research has identified it as a "privileged scaffold" capable of forming the basis for highly selective kinase inhibitors and effective modulators of critical signaling pathways, such as the Hedgehog pathway. researchgate.netnih.gov
Future investigations will likely focus on a deeper exploration of this scaffold's chemical space. The weak interaction of related cores, like thieno[3,2-b]pyridine (B153574), with the kinase hinge region allows for diverse binding modes while maintaining high selectivity, a principle that could be extended to furo[3,2-b]pyridine derivatives. nih.gov By systematically modifying the substitution patterns on the furo[3,2-b]pyridine ring system, researchers can generate extensive libraries of novel compounds. This exploration is crucial for mapping the structure-activity relationships (SAR) that govern the biological effects of these molecules, potentially leading to the discovery of potent and selective inhibitors for other underexplored protein kinases. nih.gov
Design and Synthesis of Novel Polycondensed Derivatives
A significant and rapidly developing area of research involves the preparation and study of polycondensed derivatives of furopyridines. researchgate.net The synthesis of new polycyclic fused furopyridine systems is a promising strategy for creating structurally complex molecules with unique biological activities. researchgate.net Methodologies for achieving this include intramolecular cyclization following reactions like the Sonogashira coupling. mdpi.com
Future efforts will likely concentrate on developing more efficient and diversity-oriented synthetic routes to these complex structures. rsc.org For instance, annulation reactions and one-pot Sonogashira coupling/heteroannulation sequences have been shown to be effective for creating related fused heterocycles. researchgate.netrsc.org The development of synthetic pathways that allow for the facile introduction of various functional groups will be paramount. This will enable the creation of a wide array of polycondensed furo[3,2-b]pyridine derivatives, which can then be screened for a broad spectrum of biological activities, including anticancer, antiviral, and neurotropic effects. researchgate.net
Advancements in Green Chemistry and Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical and pharmaceutical industries. Future research on 6-Bromofuro[3,2-b]pyridine and its derivatives will undoubtedly incorporate these principles to develop more sustainable and environmentally benign synthetic methods. This includes the use of less hazardous solvents, reducing the number of synthetic steps to minimize waste, and employing catalytic reactions over stoichiometric ones.
For example, traditional bromination and coupling reactions often involve harsh reagents and produce significant waste. Research could focus on developing catalytic bromination techniques or exploring enzymatic processes. Furthermore, the use of alternative energy sources like ultrasound has already been shown to assist in the synthesis of 2-substituted Furo[3,2-b]pyridines, suggesting a viable path for greener synthesis. researchgate.net The development of one-pot reactions, which reduce the need for intermediate purification steps, will also be a key area of focus, leading to higher efficiency and a smaller environmental footprint. researchgate.net
Precision Targeting of Biological Pathways for Therapeutic Development
The furo[3,2-b]pyridine scaffold has been successfully utilized to develop potent and highly selective inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway. nih.gov This demonstrated ability to selectively target specific components of cellular signaling cascades is a key area for future therapeutic development.
Subsequent research will aim to design this compound derivatives that can precisely target other disease-relevant biological pathways. By leveraging structural biology and computational modeling, specific functionalities can be incorporated into the molecule to enhance binding affinity and selectivity for a desired target, such as other kinases, enzymes, or receptors implicated in cancer, inflammatory diseases, or neurodegenerative disorders. nih.govsmolecule.com For example, furo[2,3-b]pyridine (B1315467) derivatives have shown potential as anticancer agents by disrupting key cellular signaling pathways, a strategy that holds promise for this compound analogues. cncb.ac.cn Molecular docking studies will be instrumental in predicting the interactions between novel derivatives and their biological targets, guiding the synthesis of compounds with optimized therapeutic profiles. cncb.ac.cn
Integration of Artificial Intelligence and Machine Learning in Compound Design and Screening
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.gov These technologies offer powerful tools for accelerating the design and screening of novel compounds based on the furo[3,2-b]pyridine scaffold.
Table of Mentioned Compounds
| Compound Name |
|---|
Q & A
Q. What are the common synthetic routes for preparing 6-bromofuro[3,2-b]pyridine, and what key intermediates are involved?
The synthesis typically involves halogenation or annulation strategies. For example, annulation reactions using α,β-unsaturated imines and alkynes mediated by triethylamine can yield benzofuro[3,2-b]pyridine derivatives, with bromine introduced via precursors like 2-bromo-3-hydroxypyridine or brominated intermediates . A related approach for furopyridine derivatives involves microwave-assisted synthesis, which reduces reaction time compared to conventional heating (e.g., 3-hour heating vs. 3-minute microwave irradiation) . Key intermediates may include brominated pyridine esters or halogenated precursors, as seen in the synthesis of 6-(bromomethyl)-2-pyridine carboxylate from 2,6-dimethylpyridine via oxidation and bromination .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
Chromatography (e.g., flash column chromatography) is widely used for purification, especially for brominated heterocycles. Crystallization from ethanol or other polar solvents is effective for removing unreacted starting materials, as demonstrated in the isolation of methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate . For halogenated derivatives, solvent selection (e.g., dichloromethane/hexane mixtures) is critical to avoid decomposition. Note that commercial suppliers like Sigma-Aldrich often omit analytical data for such compounds, necessitating in-house characterization via NMR and LC-MS .
Q. How should researchers handle and store this compound to ensure stability and safety?
The compound is sensitive to light and moisture. Storage under inert atmosphere (argon or nitrogen) at 2–8°C is recommended to prevent degradation . Safety protocols include using PPE (gloves, lab coat, goggles) due to hazards such as skin irritation (H315) and eye damage (H319) . For brominated pyridines, ensure proper ventilation to avoid inhalation risks, as highlighted in safety data for structurally similar compounds like 6-iodo-3,4-dihydropyrano[3,2-b]pyridine .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield or efficiency of this compound derivatives compared to conventional methods?
Microwave irradiation enhances reaction kinetics by enabling rapid and uniform heating. For example, a microwave method reduced the synthesis time of methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate from 3 hours to 3 minutes, achieving comparable yields (~85%) while minimizing side reactions . This approach is particularly advantageous for brominated derivatives, where prolonged heating may lead to debromination or decomposition.
Q. What strategies are effective in resolving contradictory spectroscopic data when characterizing brominated furopyridine derivatives?
Contradictions in NMR or mass spectra often arise from tautomerism or residual solvents. For instance, tautomeric shifts in furopyridines can complicate proton assignments. Use deuterated solvents (e.g., DMSO-d6) and 2D NMR techniques (COSY, HSQC) to clarify connectivity . High-resolution mass spectrometry (HRMS) is critical for confirming molecular formulas, especially when halogen isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) overlap with other fragments .
Q. What catalytic systems or reaction conditions optimize the annulation reactions involving this compound precursors?
Triethylamine-mediated annulation with terminal alkynes has been successful for benzofuro[3,2-b]pyridines, yielding 1,4-dihydro derivatives in >90% efficiency . For brominated systems, nickel or palladium catalysts (e.g., NiCl₂/PPh₃) may enhance cross-coupling efficiency, as seen in the reductive coupling of 2-halomethylpyridines . Solvent choice (e.g., pyridine or DMF) and temperature control (80–100°C) are critical to suppress side reactions like dehalogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
